molecular formula C23H19N3O3 B11490041 N-(diphenylmethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

N-(diphenylmethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11490041
M. Wt: 385.4 g/mol
InChI Key: PFIIPOXGQMHXJU-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a diphenylmethyl group, a methoxyphenyl group, and a carboxamide group attached to the oxadiazole ring

Preparation Methods

The synthesis of N-(diphenylmethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the diphenylmethyl group: This step often involves the reaction of the oxadiazole intermediate with diphenylmethyl chloride in the presence of a base such as triethylamine.

    Attachment of the methoxyphenyl group: This can be accomplished through a nucleophilic substitution reaction using a methoxyphenyl halide and the oxadiazole intermediate.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and controlled reaction conditions.

Chemical Reactions Analysis

N-(diphenylmethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the oxadiazole ring or the aromatic rings.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(diphenylmethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide can be compared with other similar compounds, such as:

    N-(diphenylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide: This compound has a similar structure but with a different position of the methoxy group on the aromatic ring.

    N-(diphenylmethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide: This compound has a chlorine substituent instead of a methoxy group, leading to different chemical and biological properties.

    N-(diphenylmethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole-5-carboxamide:

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

N-benzhydryl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C23H19N3O3/c1-28-19-14-8-13-18(15-19)21-25-23(29-26-21)22(27)24-20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-15,20H,1H3,(H,24,27)

InChI Key

PFIIPOXGQMHXJU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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